1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol
Overview
Description
1-(3,4-Dichlorophenyl)methylazetidin-3-ol, or 1-DCPM, is an organic compound belonging to the class of azetidinols. It is a cyclic compound consisting of an azetidine ring with a methyl and a 3,4-dichlorophenyl substituent. It is an important intermediate in the synthesis of pharmaceuticals and other functional materials.
Scientific Research Applications
Synthesis and Chemical Properties
Microwave Assisted Synthesis
A series of compounds including 3-chloro-4-(2",4"-dichlorophenyl)-4-methyl-1-(substituted-1',3'-benzothiazol-2'-yl)-azetidin-2-ones were synthesized using microwave-assisted methods, showcasing the utility of 1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol derivatives in efficient chemical synthesis processes (Mistry & Desai, 2006).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of 1-(Diphenylmethyl)azetidin-3-ol, a related compound, was extensively analyzed, providing insights into the structural properties of similar azetidin-3-ol derivatives (Ramakumar, Venkatesan, & Rao, 1977).
Pharmacological Applications
Neurokinin-2 Receptor Antagonists
Research into 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones, which are structurally related to 1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol, demonstrated their potential as neurokinin-2 (NK2) antagonists. This suggests possible therapeutic applications for related compounds in treating diseases influenced by the NK2 receptor (Mackenzie et al., 2002).
Anti-Inflammatory Activity
Certain derivatives of azetidin-2-one, which share a similar structure with 1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol, were synthesized and tested for anti-inflammatory effects, indicating the potential use of similar compounds in anti-inflammatory treatments (Sharma, Maheshwari, & Bindal, 2013).
Other Applications
- Synthesis of Azetidines and Azetines: Azetidines and azetines, related to the 1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol structure, have been synthesized and studied for their reactivity, showing the versatility of these compounds in various chemical reactions (Singh, D’hooghe, & Kimpe, 2008).
properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c11-9-2-1-7(3-10(9)12)4-13-5-8(14)6-13/h1-3,8,14H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKUGTWWUIHUIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=C(C=C2)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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